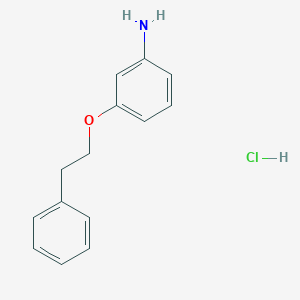

3-(Phenethyloxy)aniline hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-(Phenethyloxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with phenethyl bromide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction

Analyse Chemischer Reaktionen

3-(Phenethyloxy)aniline hydrochloride can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(Phenethyloxy)aniline hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Phenethyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The phenethyloxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . Detailed studies on its exact molecular targets and pathways are still ongoing.

Vergleich Mit ähnlichen Verbindungen

3-(Phenethyloxy)aniline hydrochloride can be compared with other similar compounds, such as:

3-Phenethoxyaniline: Similar in structure but without the hydrochloride salt form.

3-(2-Phenylethoxy)aniline: Another structural variant with slight differences in the positioning of functional groups.

[3-(2-Phenylethoxy)phenyl]amine hydrochloride: A closely related compound with similar chemical properties.

These compounds share similar chemical properties but may differ in their reactivity, solubility, and applications, highlighting the uniqueness of this compound in specific research contexts .

Biologische Aktivität

3-(Phenethyloxy)aniline hydrochloride, with the chemical formula C₁₄H₁₆ClNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparisons with similar compounds.

- Molecular Weight : Approximately 243.74 g/mol

- Structure : The compound features a phenethyloxy group attached to an aniline structure, existing as a hydrochloride salt which enhances its solubility in water.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-inflammatory and analgesic properties. Its ability to interact with biological systems suggests potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies have indicated that this compound may inhibit inflammatory pathways, making it a candidate for further pharmacological studies aimed at developing new anti-inflammatory agents.

- Analgesic Properties : The analgesic activity has been explored, suggesting that it may be effective in pain management by modulating pain pathways in the body.

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its interactions with biological targets may involve modulation of neurotransmitter systems or inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds that exhibit similar structural characteristics.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Phenethyloxy)aniline | C₁₄H₁₅NO | Substituted at para position |

| 2-(Phenethyloxy)aniline | C₁₄H₁₅NO | Substituted at ortho position |

| 3-(Benzyloxy)aniline | C₁₄H₁₅NO | Contains a benzyloxy group |

The distinct substitution pattern on the aniline ring significantly influences both the chemical reactivity and biological activity of these compounds. The phenethyloxy group enhances lipophilicity, potentially affecting absorption and distribution within biological systems.

Study on Anti-inflammatory Activity

A study conducted on various aromatic amines, including this compound, demonstrated its potential to reduce inflammation markers in vitro. The results indicated a significant decrease in cytokine levels when treated with this compound compared to control groups. Further details include:

- Methodology : Cell cultures were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in pro-inflammatory cytokines was observed.

Analgesic Activity Assessment

Another research initiative focused on the analgesic properties of this compound. The study utilized animal models to assess pain response:

- Procedure : The compound was administered prior to inducing pain responses.

- Findings : There was a notable reduction in pain perception among treated subjects compared to untreated controls.

Safety and Handling Considerations

Due to limited information on the safety profile of this compound, it is advisable to handle this compound with caution. General safety measures applicable to aromatic amines should be observed, including wearing appropriate protective gear and conducting experiments in well-ventilated areas.

Eigenschaften

IUPAC Name |

3-(2-phenylethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMNJRBKWVFPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586392 | |

| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17399-24-5 | |

| Record name | 17399-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.